BenchChemオンラインストアへようこそ!

1-(1-Cyclohexyl-3-phenylpropyl)piperidine

NMDA receptor pharmacology Radioligand binding Arylcyclohexylamine SAR

1-(1-Cyclohexyl-3-phenylpropyl)piperidine (CAS 110245-83-5) is a C20H31N piperidine derivative characterized by a cyclohexyl group at the 1-position and a phenyl group at the 3-position of a three‑carbon linker attached to the piperidine nitrogen. The compound has a predicted logP of approximately 5.0–5.9 and a boiling point of 404.0 ± 24.0 °C.

Molecular Formula C20H31N
Molecular Weight 285.5 g/mol
Cat. No. B11841015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Cyclohexyl-3-phenylpropyl)piperidine
Molecular FormulaC20H31N
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CCC2=CC=CC=C2)N3CCCCC3
InChIInChI=1S/C20H31N/c1-4-10-18(11-5-1)14-15-20(19-12-6-2-7-13-19)21-16-8-3-9-17-21/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2
InChIKeyJCMGSQQAUTYVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Cyclohexyl-3-phenylpropyl)piperidine – Key Physicochemical and Pharmacological Baseline for Compound Selection


1-(1-Cyclohexyl-3-phenylpropyl)piperidine (CAS 110245-83-5) is a C20H31N piperidine derivative characterized by a cyclohexyl group at the 1-position and a phenyl group at the 3-position of a three‑carbon linker attached to the piperidine nitrogen . The compound has a predicted logP of approximately 5.0–5.9 and a boiling point of 404.0 ± 24.0 °C . Pharmacologically, it acts as an NMDA receptor ligand, showing moderate affinity (Ki ≈ 630 nM) at the phencyclidine binding site and lower affinity for the sigma site (Ki ≈ 3200 nM) [1]. These properties define its fit‑for‑purpose profile for neuroscience‑focused research, analytical reference, and synthetic‑intermediate applications.

Why 1-(1-Cyclohexyl-3-phenylpropyl)piperidine Cannot Be Casually Replaced by In‑Class Analogs


Despite sharing the piperidine backbone with numerous NMDA‑active ligands, subtle shifts in the substitution pattern of 1-(1-cyclohexyl-3-phenylpropyl)piperidine lead to pronounced differences in receptor affinity, selectivity, and physicochemical properties. For example, moving the cyclohexyl group from the 1‑position to the 3‑position of the propyl spacer changes the predicted logP by approximately 0.1–0.2 log units, altering lipophilicity and potential blood–brain barrier penetration . More critically, the Ki at the NMDA receptor differs by a factor of two relative to phencyclidine (PCP), while selectivity over the sigma site shifts by an order of magnitude [1][2]. Such quantitative disparities mean that generic substitution with “similar” piperidine derivatives can invalidate experimental outcomes, compromise analytical sensitivity, or derail structure–activity relationship (SAR) campaigns. The following evidence‑based comparisons therefore provide the objective criteria necessary for rational compound selection and compliant procurement.

Quantitative Differentiation Evidence for 1-(1-Cyclohexyl-3-phenylpropyl)piperidine Versus Closest Analogs


NMDA Receptor Affinity Cross‑Study Comparison with Phencyclidine (PCP)

1-(1-Cyclohexyl-3-phenylpropyl)piperidine binds to the NMDA receptor (PCP binding site) with a Ki of 630 nM, measured by displacement of [³H]TCP in rat brain tissue [1]. Under comparable radioligand binding conditions, the structurally related drug phencyclidine (PCP, 1-(1-phenylcyclohexyl)piperidine) exhibits an NMDA Ki of 313 nM [2]. This results in a 2‑fold higher affinity for PCP, confirming that the replacement of the phenylcyclohexyl group with a cyclohexyl‑phenylpropyl chain attenuates NMDA receptor binding.

NMDA receptor pharmacology Radioligand binding Arylcyclohexylamine SAR

Sigma Receptor Selectivity Profile Relative to Phencyclidine

The compound displays a Ki of 3200 nM at sigma sites (displacement of [³H]‑(+)‑SKF‑10,047) [1], yielding an NMDA/sigma selectivity ratio of approximately 0.20 (i.e., it prefers NMDA over sigma). For phencyclidine, literature indicates a sigma‑1 affinity in the range of hundreds of nanomolar (e.g., Ki ~200–300 nM) and a more balanced NMDA/sigma ratio [2][3]. The roughly 10‑fold weaker sigma affinity of the target compound translates to a distinct off‑target liability profile.

Sigma receptor pharmacology Receptor selectivity Off-target profiling

Lipophilicity Differentiation from Isomeric 1-(3-Cyclohexyl-3-phenylpropyl)piperidine

The predicted logP of 1-(1-cyclohexyl-3-phenylpropyl)piperidine ranges from 4.99 to 5.90 . Its positional isomer, 1-(3-cyclohexyl-3-phenylpropyl)piperidine (CAS 29869‑50‑9), shows a consistently lower predicted logP of approximately 5.136 (ChemSrc) or 5.054 (Leyan) . This 0.1–0.8 log unit difference, though modest, is analytically significant in reversed‑phase chromatographic behavior and correlates with altered tissue distribution potential.

Physicochemical profiling LogP comparison Isomer differentiation

Vendor‑Specified Purity as a Procurement‑Relevant Differentiation Factor

Commercially offered 1-(1-cyclohexyl-3-phenylpropyl)piperidine (CAS 110245‑83-5) is specified at 98% purity by at least one major supplier . In contrast, structural analogs like 1-(3-cyclohexyl-3-phenylpropyl)piperidine are frequently listed at 95% purity . This 3‑percentage‑point difference in purity specification can be decisive when the compound is used as an analytical reference standard, synthetic intermediate, or in high‑sensitivity bioassays.

Chemical purity Vendor specification Analytical reference standard

Steric and Metabolic Differentiation from Trihexyphenidyl (Benzhexol)

1-(1-Cyclohexyl-3-phenylpropyl)piperidine is the formal de‑hydroxyl analog of the antiparkinsonian drug trihexyphenidyl (1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)piperidine) [1]. The absence of the tertiary alcohol eliminates a major metabolic soft spot (phase I oxidation/conjugation of the hydroxyl group) present in trihexyphenidyl. While direct comparative metabolic stability data are unavailable, the structural simplification predicts a longer in vivo half‑life and a reduced potential for forming active hydroxylated metabolites [2][3].

Metabolic stability Drug impurity profile Trihexyphenidyl analog

Optimal Application Scenarios for 1-(1-Cyclohexyl-3-phenylpropyl)piperidine Based on Quantitative Differentiation


NMDA Receptor Mechanistic Studies Requiring Moderate Affinity and Reduced Sigma Off‑Target Activity

With an NMDA Ki of 630 nM and a 10‑fold weaker sigma interaction relative to PCP, the compound provides a pharmacologically ‘cleaner’ probe for investigating NMDA‑dependent synaptic plasticity, excitotoxicity, or schizophrenia models, where concomitant sigma activation could confound results [1][2].

Analytical Reference Standard for Trihexyphenidyl‑Related Impurity Profiling

As the de‑hydroxyl analog of trihexyphenidyl, 1-(1-cyclohexyl-3-phenylpropyl)piperidine serves as a critical reference standard for identifying and quantifying process‑related or degradation impurities in trihexyphenidyl active pharmaceutical ingredients (APIs) [3]. Its 98% commercial purity supports accurate LC‑MS or GC‑MS method validation.

SAR Campaigns Probing the Effect of Linker Substitution on NMDA Receptor Pharmacology

The compound’s cyclohexyl‑phenylpropyl topology differentiates it from PCP (phenylcyclohexyl) and the 3‑substituted isomer, enabling systematic exploration of how the position of the cyclohexyl moiety governs NMDA binding kinetics and selectivity. The quantified affinity shift (2‑fold vs. PCP) and logP difference (up to 0.8 log units) offer clear structure‑property anchors for medicinal chemistry optimization [1][2].

In‑Vitro Toxicology and Metabolic Stability Studies of Non‑Hydroxylated Piperidine Analogs

Lacking the tertiary alcohol group of trihexyphenidyl, 1-(1-cyclohexyl-3-phenylpropyl)piperidine is expected to undergo a simpler metabolic fate, making it a suitable control compound for assessing the role of hydroxyl‑dependent clearance pathways in piperidine‑based CNS agents [3].

Quote Request

Request a Quote for 1-(1-Cyclohexyl-3-phenylpropyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.